![molecular formula C15H14N4O4S B14142170 N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide CAS No. 306766-67-6](/img/structure/B14142170.png)
N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide is a complex organic compound with a molecular formula of C14H13N3O4S This compound is characterized by the presence of a pyridine ring, a nitrophenyl group, and a carbamothioyl linkage
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide typically involves the reaction of 4-ethoxy-2-nitroaniline with pyridine-3-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The reaction can be summarized as follows:
- Dissolve 4-ethoxy-2-nitroaniline in dichloromethane.
- Add triethylamine to the solution to act as a base.
- Slowly add pyridine-3-carbonyl chloride to the reaction mixture while maintaining the temperature at around 0-5°C.
- Stir the reaction mixture for several hours until the reaction is complete.
- Purify the product by recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and automated systems to control reaction conditions precisely. The purification steps may include additional techniques such as distillation and high-performance liquid chromatography (HPLC) to ensure high purity and yield.
化学反応の分析
Types of Reactions
N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to convert the nitro group to an amine group.
Substitution: The ethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Sodium ethoxide (NaOEt), potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Formation of N-[(4-amino-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide.
Reduction: Formation of N-[(4-ethoxy-2-aminophenyl)carbamothioyl]pyridine-3-carboxamide.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors.
作用機序
The mechanism of action of N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and inhibit their activity, leading to various biological effects. The nitrophenyl group plays a crucial role in the compound’s reactivity, allowing it to participate in redox reactions and form covalent bonds with target proteins.
類似化合物との比較
Similar Compounds
- N-(4-ethoxy-2-nitrophenyl)pyridine-4-carboxamide
- N-(4-ethoxy-2-nitrophenyl)pyridine-2-carboxamide
- N-(4-ethoxy-2-nitrophenyl)benzamide
Uniqueness
N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide is unique due to the presence of the carbamothioyl linkage, which imparts distinct chemical properties and reactivity. This compound’s specific arrangement of functional groups allows it to participate in a broader range of chemical reactions compared to its analogs.
特性
CAS番号 |
306766-67-6 |
|---|---|
分子式 |
C15H14N4O4S |
分子量 |
346.4 g/mol |
IUPAC名 |
N-[(4-ethoxy-2-nitrophenyl)carbamothioyl]pyridine-3-carboxamide |
InChI |
InChI=1S/C15H14N4O4S/c1-2-23-11-5-6-12(13(8-11)19(21)22)17-15(24)18-14(20)10-4-3-7-16-9-10/h3-9H,2H2,1H3,(H2,17,18,20,24) |
InChIキー |
AQTIQNPHRVACPN-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC(=C(C=C1)NC(=S)NC(=O)C2=CN=CC=C2)[N+](=O)[O-] |
溶解性 |
4.3 [ug/mL] (The mean of the results at pH 7.4) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(4-methoxy-3-nitrophenyl)methylsulfanyl]-2-methyl-5-nitro-1H-imidazole](/img/structure/B14142089.png)
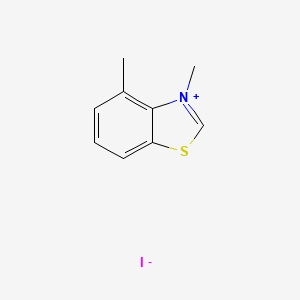
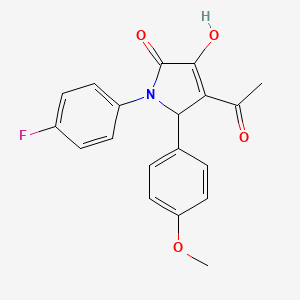
![N-ethyl-2-(1-hydroxy-2-methylpropan-2-yl)-1,2,3,4-tetrahydropyrazino[1,2-a]benzimidazole-8-carboxamide](/img/structure/B14142108.png)
![2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)propanamide](/img/structure/B14142117.png)
![1-[5-(2,2-Dimethoxyethylamino)-2,3-dihydroindol-1-yl]ethanone](/img/structure/B14142121.png)
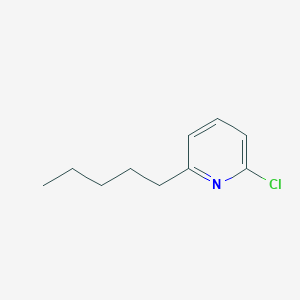
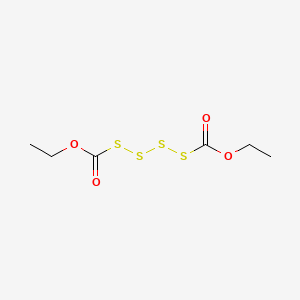


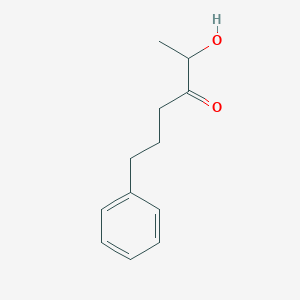

![N-(4,5-dimethyl-1,3-thiazol-2-yl)-2-{[5-(furan-2-yl)-4-methyl-4H-1,2,4-triazol-3-yl]sulfanyl}propanamide](/img/structure/B14142151.png)
![3-[(2E)-2-(2,3-dimethoxybenzylidene)hydrazinyl]-5H-[1,2,4]triazino[5,6-b]indole](/img/structure/B14142169.png)
